

Prokinetic Effects of [Lys5,MeLeu9,Nle10]-NKA(4-10): A Technical Guide

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Compound of Interest		
Compound Name:	[Lys5,MeLeu9,Nle10]-NKA(4-10)	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the prokinetic properties of the selective tachykinin NK2 receptor agonist, **[Lys5,MeLeu9,Nle10]-NKA(4-10)**. It is designed to be a comprehensive resource for researchers and professionals involved in the development of novel therapies for gastrointestinal and urinary motility disorders.

Core Mechanism of Action

[Lys5,MeLeu9,Nle10]-NKA(4-10), a synthetic analog of Neurokinin A (NKA), exerts its prokinetic effects primarily through the activation of tachykinin NK2 receptors.[1] These receptors are expressed on smooth muscle cells of the gastrointestinal tract and urinary bladder.[2] Activation of NK2 receptors initiates a signaling cascade that leads to smooth muscle contraction, thereby promoting motility.[1][2] While highly selective for the NK2 receptor, at higher doses, it can also interact with NK1 receptors, leading to side effects such as emesis and hypotension.[3][4]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various preclinical studies investigating the prokinetic effects of [Lys5,MeLeu9,Nle10]-NKA(4-10) across different animal models and routes of administration.



Table 1: Effects on Colorectal and Bladder Pressure in

Anesthetized Animals

Animal Model	Route of Administrat ion	Dose	Effect on Colorectal Pressure	Effect on Bladder Pressure	Reference
Dogs	Intranasal (IN)	100 - 300 μg/kg	Increased peak pressure and AUC	Increased peak pressure	[3]
Dogs	Sublingual (SL)	2.0 - 6.7 mg/kg	Increased peak pressure and AUC	Increased peak pressure	[3]
Minipigs	Subcutaneou s (SC)	30 - 100 μg/kg	Increased peak pressure	Increased peak pressure	[5][6]
Minipigs	Intravenous (IV)	0.3 μg/kg	Increased peak pressure	Increased peak pressure	[5]
Minipigs	Intranasal (IN)	100 μg/kg	Increased peak pressure	Increased peak pressure	[5]
Minipigs	Sublingual (SL)	5 mg/kg	Increased peak pressure	Increased peak pressure	[5]
Rats (Spinally Intact & Transected)	Intravenous (IV)	0.1 - 100 μg/kg	Dose-related increase in activity	-	[7]

Table 2: Effects on Urination and Defecation in Conscious Animals



Animal Model	Route of Administr ation	Dose	Urination Respons e	Defecatio n Respons e	Emesis	Referenc e
Dogs	Intranasal (IN)	300 - 1000 μg/kg	Increased voiding responses	Reduced latency to defecate	Observed at these doses	[3]
Dogs	Sublingual (SL)	6.7 mg/kg	Induced urination within 10 min	Not observed	Not observed	[3]
Minipigs	Subcutane ous (SC)	30 - 300 μg/kg	Increased at 100 µg/kg	Dose- related increase	38% at 300 μg/kg	[5][6]
Minipigs	Sublingual (SL)	7 - 10 mg/kg	83% of animals	83% of animals	None	[6]
Rats	Subcutane ous (SC)	10 - 100 μg/kg	Dose- related increase	Dose- related increase	-	[4]

Table 3: In Vitro Potency

Parameter	Value	Tissue	Reference
IC50	6.1 nM	-	
EC50	10 nM	Rat Bladder	
EC50	117 nM	Rat Fundus	

Experimental Protocols

Detailed methodologies for key experiments are outlined below to facilitate replication and further investigation.



In Vivo Measurement of Colorectal and Bladder Pressure in Anesthetized Animals

Animal Models: Dogs, Minipigs, Rats.[3][5][7]

Anesthesia: Urethane is commonly used for rat studies.[7] The specific anesthetic agents for dog and minipig studies are detailed in the cited literature.

Surgical Preparation:

- The carotid artery and jugular vein are cannulated for blood pressure monitoring and intravenous drug administration, respectively.[7]
- For bladder pressure measurements, a catheter is inserted into the bladder dome and secured.[7]
- For colorectal pressure, a balloon catheter is inserted into the rectum.
- The catheters are connected to pressure transducers to record changes in pressure.

Drug Administration: **[Lys5,MeLeu9,Nle10]-NKA(4-10)** is administered via various routes (IV, SC, IN, SL) at specified doses.

Data Acquisition: Continuous recordings of bladder and colorectal pressure are taken before and after drug administration. Parameters such as peak pressure and area under the curve (AUC) are analyzed.

Cystometry in Anesthetized Rats

Animal Model: Female Sprague-Dawley rats.[7]

Procedure:

- Following surgical preparation as described above, the bladder is filled to approximately 70% capacity with saline.
- [Lys5,MeLeu9,Nle10]-NKA(4-10) is administered intravenously.



• Bladder pressure and voided urine volume are monitored to determine voiding efficiency.

Evaluation of Urination and Defecation in Conscious Animals

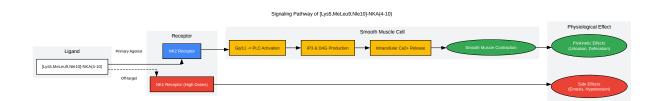
Animal Models: Dogs, Minipigs.[3][5]

Procedure:

- Animals are housed individually to allow for accurate observation and sample collection.
- [Lys5,MeLeu9,Nle10]-NKA(4-10) is administered via the specified route and dose.
- The latency to and frequency of urination and defecation are recorded over a defined observation period.
- The incidence of emesis is also noted.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.

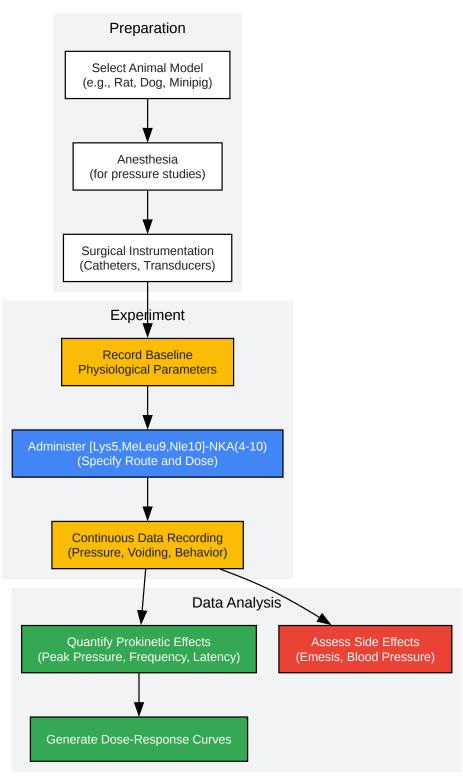


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Caption: Signaling pathway of [Lys5,MeLeu9,Nle10]-NKA(4-10).

Experimental Workflow for In Vivo Prokinetic Assessment



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Caption: Workflow for in vivo prokinetic assessment.

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